
S-Cinaclet
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Cinaclet involves the enantiomeric separation of cinacalcet hydrochloride. A rapid isocratic chiral liquid chromatography method has been developed for this purpose. The separation is achieved using a Chiralpak-IA column with a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid at ambient temperature . The flow rate is maintained at 1.0 mL/min, and elution is monitored by UV detection at 223 nm .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chiral separation techniques to ensure the purity and enantiomeric excess of the desired isomer. The process is optimized to achieve high yield and purity, adhering to stringent regulatory guidelines for pharmaceutical production.
化学反応の分析
Types of Reactions
S-Cinaclet undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound.
科学的研究の応用
S-Cinaclet has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of chiral separation and enantiomeric purity.
Biology: Investigated for its effects on calcium-sensing receptors in various tissues.
Medicine: Extensively studied for its therapeutic effects in treating hyperparathyroidism and hypercalcemia.
作用機序
S-Cinaclet acts by allosterically activating the calcium-sensing receptor on the parathyroid gland . This increases the receptor’s sensitivity to extracellular calcium, leading to a reduction in parathyroid hormone secretion . The decrease in parathyroid hormone levels results in lower serum calcium levels, which is beneficial in conditions like hyperparathyroidism and hypercalcemia .
類似化合物との比較
Similar Compounds
Calcitriol: A form of vitamin D used to treat similar conditions but works by increasing calcium absorption in the intestines.
Sensipar: Another brand name for cinacalcet, used interchangeably with S-Cinaclet.
Uniqueness
This compound is unique in its mechanism of action as a calcimimetic, directly targeting the calcium-sensing receptor to modulate parathyroid hormone levels . This distinguishes it from other treatments like calcitriol, which primarily affects calcium absorption rather than directly modulating parathyroid hormone secretion .
特性
分子式 |
C22H22F3N |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
(2S)-N-[(1R)-1-naphthalen-1-ylethyl]-2-[3-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C22H22F3N/c1-15(18-9-5-10-19(13-18)22(23,24)25)14-26-16(2)20-12-6-8-17-7-3-4-11-21(17)20/h3-13,15-16,26H,14H2,1-2H3/t15-,16-/m1/s1 |
InChIキー |
SEVZPXQQXHZTBG-HZPDHXFCSA-N |
異性体SMILES |
C[C@H](CN[C@H](C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
正規SMILES |
CC(CNC(C)C1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-yl] acetate](/img/structure/B13429306.png)
![(3R)-3,7-Bis[[(1,1-dimethylethoxy)carbonyl]amino]heptanoic Acid](/img/structure/B13429321.png)
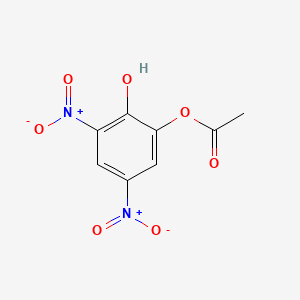

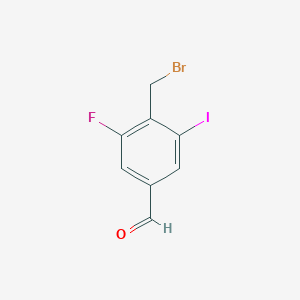

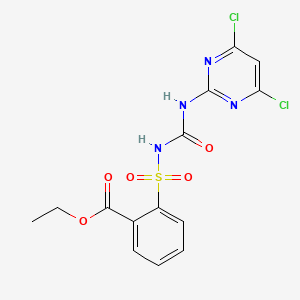

![1'-tert-Butyl 4'-ethyl 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13429349.png)
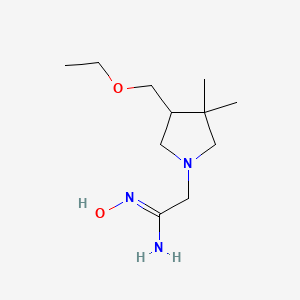
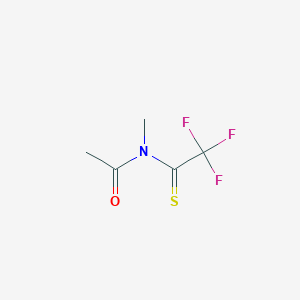

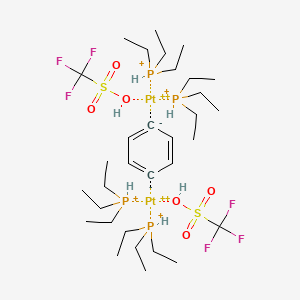
![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)
